1-Boc-piperidine

Asymmetric Synthesis Organolithium Chemistry Enantioselective Deprotonation

1-Boc-piperidine (CAS 75844-69-8), also known as N-Boc-piperidine or tert-butyl piperidine-1-carboxylate, is a piperidine derivative in which the secondary amine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection is a cornerstone in multi-step organic synthesis, enabling selective transformations at other sites on the piperidine ring.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 75844-69-8
Cat. No. B1242249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-piperidine
CAS75844-69-8
Synonymsoc-piperidine
N-(tert-butoxycarbonyl)piperidine
N-tert-butoxycarbonyl-piperidine
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3
InChIKeyRQCNHUCCQJMSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-piperidine (CAS 75844-69-8) for Research and Industrial Synthesis: Key Specifications and Procurement Data


1-Boc-piperidine (CAS 75844-69-8), also known as N-Boc-piperidine or tert-butyl piperidine-1-carboxylate, is a piperidine derivative in which the secondary amine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection is a cornerstone in multi-step organic synthesis, enabling selective transformations at other sites on the piperidine ring . It is widely used as a reactant for synthesizing pharmaceutical intermediates, including piperazine derivatives for acetyl-CoA carboxylase inhibitors and 2-aryl/2-vinyl piperidines . The compound is commercially available in high purity (typically ≥97%), with established physical properties that ensure consistent handling and reaction outcomes .

Why 1-Boc-piperidine Cannot Be Replaced by Unprotected or Differently Protected Piperidines


While piperidine itself is a common building block, its unprotected amine is highly nucleophilic and basic, leading to unwanted side reactions in the presence of electrophiles, oxidants, or acidic conditions. Similarly, other protecting groups like Cbz or Fmoc impose different steric and electronic profiles that dramatically alter a molecule's reactivity and selectivity in key transformations such as lithiation, cross-coupling, and enzymatic resolution [1]. Therefore, direct substitution of 1-Boc-piperidine with an analog is not a straightforward replacement and will likely lead to failure of the desired synthetic route or a significant drop in yield and selectivity, as quantified in the evidence below.

Quantitative Differentiation of 1-Boc-piperidine vs. Closest Analogs: A Procurement-Focused Evidence Guide


Enantioselectivity in Deprotonation: N-Boc-piperidine vs. N-Boc-pyrrolidine

In asymmetric deprotonation using sec-BuLi and (-)-sparteine, 1-Boc-piperidine achieves a moderate enantiomeric ratio (er = 87:13) for removal of the pro-S hydrogen, whereas the five-membered ring analog N-Boc-pyrrolidine yields a much higher enantioselectivity (er = 97:3) [1]. This demonstrates that the six-membered piperidine ring in 1-Boc-piperidine is inherently less selective in this specific chiral transformation, a critical consideration for researchers planning asymmetric syntheses of 2-substituted piperidines.

Asymmetric Synthesis Organolithium Chemistry Enantioselective Deprotonation

Enantioselectivity in ω-Transaminase Resolution: Boc- vs. Cbz-Protected 3-Aminopiperidine

In a kinetic resolution using ω-transaminases, 1-N-Boc-3-aminopiperidine yielded a product with 96% enantiomeric excess (ee) at 55% conversion. In comparison, the analogous 1-N-Cbz-protected 3-aminopyrrolidine achieved >99% ee at 50% conversion under similar conditions [1]. This 3% difference in maximum ee, along with the differing conversions, highlights that the Boc-protected piperidine substrate provides a distinct balance of reactivity and selectivity compared to the Cbz-protected pyrrolidine analog.

Biocatalysis Kinetic Resolution Chiral Amine Synthesis

Minimum Purity Specifications Across Major Commercial Suppliers

Commercially available 1-Boc-piperidine is supplied with a minimum purity specification that varies by vendor. Sigma-Aldrich specifies an assay of 98% , AKSci specifies a minimum purity of 98% , while Thermo Scientific specifies a minimum purity of 96% (by GC) . In contrast, suppliers of less common analogs like 1-Boc-4-piperidone or 1-Cbz-piperidine often provide material with broader or lower purity specifications (e.g., 95% or technical grade).

Chemical Purity Quality Control Reproducibility

Physical Form and Handling: Liquid State Facilitates Dispensing

At standard room temperature (20-25°C), 1-Boc-piperidine is a liquid with a density of 0.964-0.965 g/mL . In contrast, the unprotected piperidine is a volatile liquid (bp 106°C) with a pungent odor and high basicity, making it more hazardous to handle and prone to oxidation. The Boc-protected derivative's liquid state is also advantageous over solid analogs like 1-Boc-4-piperidone (mp 34-38°C) for automated liquid handling systems and for reactions requiring precise volumetric addition.

Physical Properties Laboratory Handling Automated Synthesis

High-Impact Research and Industrial Applications of 1-Boc-piperidine


Synthesis of 2-Aryl and 2-Vinyl Piperidines via Cross-Coupling

1-Boc-piperidine is a key substrate for α-arylation and α-vinylation reactions, as its Boc group stabilizes the α-lithiated intermediate while allowing for subsequent functionalization. This is a critical step in the preparation of pharmaceutical candidates containing the 2-substituted piperidine pharmacophore .

Preparation of Chiral 3-Amino-1-Boc-piperidine Building Blocks

The prochiral precursor 1-Boc-3-piperidone is efficiently converted to enantiopure 3-amino-1-Boc-piperidine using immobilized ω-transaminases. The resulting chiral amine is a valuable intermediate for synthesizing a range of bioactive compounds, and the Boc group remains intact for subsequent orthogonal deprotection strategies [1].

Development of Allosteric IGF-1R Inhibitors and ACC1/2 Inhibitors

1-Boc-piperidine serves as a reactant for synthesizing piperazine derivatives that act as non-selective acetyl-CoA carboxylase 1/2 inhibitors and allosteric IGF-1R inhibitors. The Boc group is essential for maintaining the integrity of the piperidine nitrogen during the multi-step synthesis of these complex drug candidates .

Precursor for 2-Substituted Piperidine Alkaloids via Asymmetric Deprotonation

Although enantioselectivity is moderate, the α-lithiation of 1-Boc-piperidine followed by electrophilic quench remains a viable route to 2-substituted piperidines, including after Boc deprotection, the alkaloid (+)-beta-conhydrine [2]. This method provides a direct entry point for synthesizing this class of natural products.

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